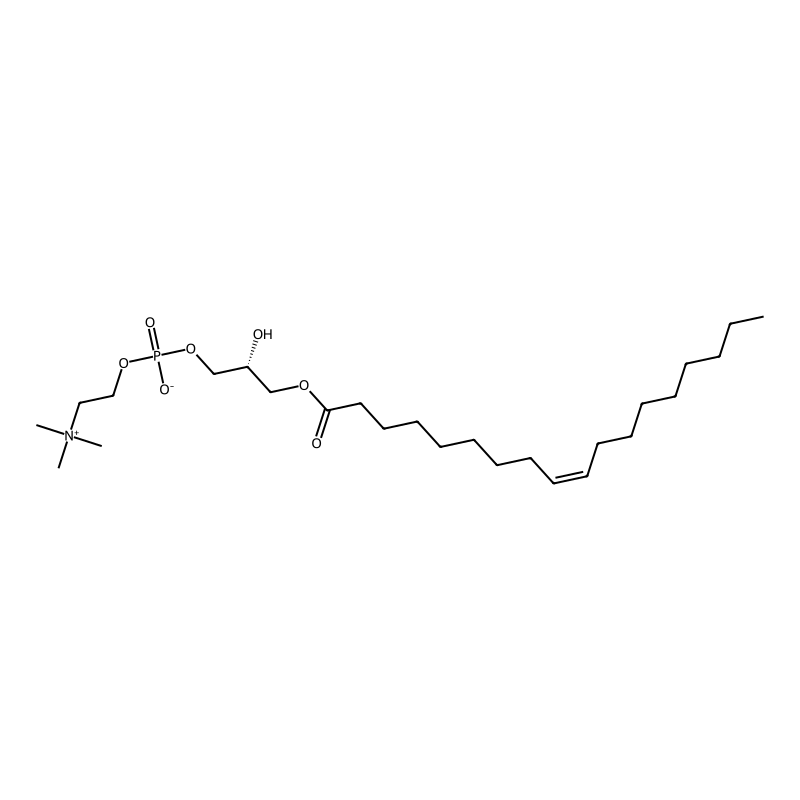1-Oleoyl-sn-glycero-3-phosphocholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
1-oleoyl-sn-glycero-3-phosphocholine, also known as oleoyl-lysophosphatidylcholine (O-LPC) or lysophosphatidylcholine 18:1 (LPC 18:1), is a molecule found in various organisms, including plants, animals, and fungi [, , ]. It is a type of phospholipid, a class of molecules that are essential components of cell membranes [].
Research on 1-oleoyl-sn-glycero-3-phosphocholine focuses on various aspects, including:
- Cellular signaling: O-LPC has been shown to play a role in various cellular signaling pathways, influencing processes like cell proliferation, differentiation, and migration [, ].
- Inflammation: Studies suggest O-LPC might be involved in the inflammatory response, with potential implications for diseases like arthritis and asthma [, ].
- Cancer: Research is ongoing to investigate the potential role of O-LPC in cancer development and progression [, ].
1-Oleoyl-sn-glycero-3-phosphocholine is a phospholipid, specifically a lysophosphatidylcholine, characterized by the presence of an oleoyl fatty acid chain at the sn-1 position of the glycerol backbone. This compound has a molecular formula of CHNOP and a molecular weight of approximately 521.67 g/mol. It is a key component in cell membranes and plays a significant role in various biological processes, including membrane dynamics and signaling pathways .
Oleoyl lysolecithin, due to its detergent-like properties, can disrupt cell membranes and alter membrane permeability. Research suggests it may play a role in various biological processes, including:
- Signal Transduction: Oleoyl lysolecithin can activate signaling pathways involved in cell proliferation, differentiation, and inflammation.
- Membrane Fusion: It may be involved in the fusion of membranes during cellular processes like exocytosis.
- Hydrolysis: In the presence of phospholipases, it can be hydrolyzed to produce lysophosphatidylcholine and free fatty acids.
- Transesterification: This reaction can modify the fatty acid moiety, allowing for the incorporation of different fatty acids to create derivatives with varied properties.
- Oxidation: The unsaturated oleoyl chain is susceptible to oxidation, which can lead to the formation of reactive oxygen species and other oxidized lipids that may have biological implications .
1-Oleoyl-sn-glycero-3-phosphocholine exhibits several biological activities:
- Cell Signaling: It is involved in signaling pathways that regulate inflammation and cell proliferation.
- Membrane Structure: As a component of cell membranes, it contributes to membrane fluidity and integrity.
- Role in Lipid Metabolism: It acts as a substrate for enzymes involved in lipid metabolism and is implicated in the regulation of cholesterol homeostasis .
The synthesis of 1-Oleoyl-sn-glycero-3-phosphocholine can be achieved through various methods:
- Chemical Synthesis: This involves the stepwise assembly of glycerol, oleic acid, and phosphoric acid under controlled conditions to yield the desired phospholipid.
- Enzymatic Synthesis: Using lecithin:cholesterol acyltransferase (LCAT), this compound can be synthesized from phosphatidylcholine and oleic acid in biological systems .
- Extraction from Natural Sources: It can also be isolated from natural sources such as egg yolk or soybeans, where phospholipids are abundant.
1-Oleoyl-sn-glycero-3-phosphocholine has diverse applications:
- Biochemical Research: It serves as a reference standard for analyzing lysolecithins in tissues and cell membranes.
- Drug Delivery Systems: Its amphiphilic nature makes it suitable for use in liposomes and nanocarriers for drug delivery.
- Cosmetic Formulations: Due to its skin compatibility and moisturizing properties, it is used in various cosmetic products .
Studies have shown that 1-Oleoyl-sn-glycero-3-phosphocholine interacts with various proteins and lipids:
- Membrane Proteins: It can modulate the activity of membrane proteins such as receptors and channels by altering membrane fluidity.
- Lipid Rafts: This compound is involved in the formation of lipid rafts, which are microdomains within membranes that play critical roles in signaling and protein sorting .
1-Oleoyl-sn-glycero-3-phosphocholine shares structural similarities with other phospholipids but exhibits unique properties due to its specific fatty acid composition. Here are some similar compounds:
| Compound Name | Fatty Acid Composition | Unique Properties |
|---|---|---|
| 1-Palmitoyl-sn-glycero-3-phosphocholine | C16 saturated | More rigid structure due to saturated fatty acid |
| 1-Linoleoyl-sn-glycero-3-phosphocholine | C18 polyunsaturated | Contains two double bonds, affecting membrane dynamics |
| 1-Stearoyl-sn-glycero-3-phosphocholine | C18 saturated | Higher melting point; less fluid than oleoyl variant |
The uniqueness of 1-Oleoyl-sn-glycero-3-phosphocholine lies in its unsaturated nature, which contributes to increased membrane fluidity compared to its saturated counterparts. This property is essential for maintaining cellular functions under varying physiological conditions .








